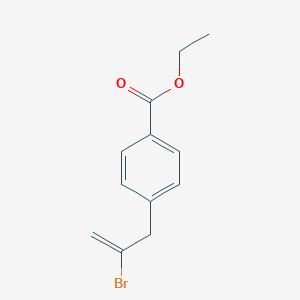

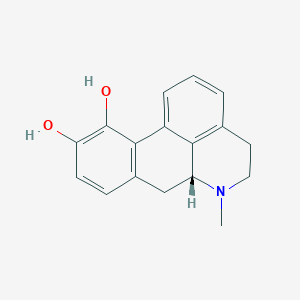

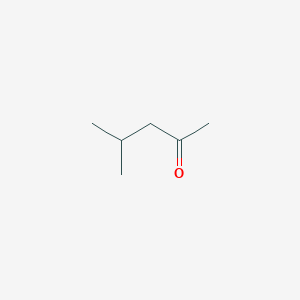

![molecular formula C7H8N2O2S B128827 5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid CAS No. 158197-27-4](/img/structure/B128827.png)

5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of MK-8591 involves the preparation of 4’-ethynyl-2-fluoro-2’-deoxyadenosine (EFdA). The reaction conditions typically involve the use of palladium-catalyzed coupling reactions and fluorination reagents under controlled temperature and pressure conditions .

Industrial Production Methods

For industrial production, MK-8591 can be prepared using hot melt extrusion (HME), a continuous and solvent-free processing method. This method involves blending the drug and polymer powders, followed by extrusion to form the final product . This technique is advantageous for producing pharmaceutical combination products with consistent quality and stability.

Análisis De Reacciones Químicas

Types of Reactions

MK-8591 undergoes various chemical reactions, including phosphorylation, which is crucial for its activation. The compound is converted intracellularly to its active triphosphate form, MK-8591-TP . This phosphorylation process involves the addition of phosphate groups to the molecule, facilitated by cellular kinases.

Common Reagents and Conditions

The phosphorylation of MK-8591 requires the presence of adenosine kinase and other cellular enzymes that facilitate the addition of phosphate groups . The reaction conditions typically involve physiological pH and temperature, ensuring efficient conversion to the active form.

Major Products Formed

The major product formed from the phosphorylation of MK-8591 is MK-8591-TP, which is the active pharmacological form responsible for its antiviral activity .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

MK-8591 exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1. It acts as a chain terminator, preventing the elongation of the viral DNA strand during replication . The compound’s unique structure allows it to form strong interactions with the active site of reverse transcriptase, even in the presence of drug-resistant mutations . This inhibition of translocation and potent antiviral activity make MK-8591 a promising candidate for HIV-1 treatment .

Comparación Con Compuestos Similares

Similar Compounds

Tenofovir: Another nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1 infection.

Emtricitabine: An NRTI commonly used in combination with other antiretrovirals for HIV-1 treatment.

Lamivudine: An NRTI used in the treatment of HIV-1 and hepatitis B virus infections.

Uniqueness of MK-8591

MK-8591 stands out due to its long intracellular half-life and potent activity against drug-resistant HIV-1 strains . Its ability to be administered in extended-duration formulations, such as implants, offers a significant advantage in improving patient adherence and reducing the frequency of dosing .

Propiedades

IUPAC Name |

2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c10-6(11)3-5-4-12-7-8-1-2-9(5)7/h4H,1-3H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYLGVTXSFSDBGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CSC2=N1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352766 |

Source

|

| Record name | 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158197-27-4 |

Source

|

| Record name | 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

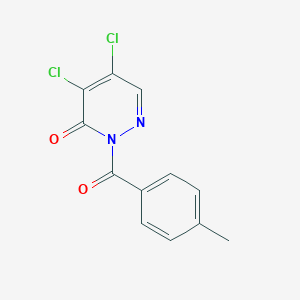

![2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole](/img/structure/B128757.png)

![2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B128779.png)

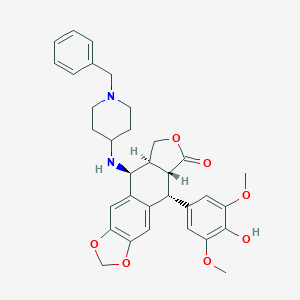

![2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B128782.png)